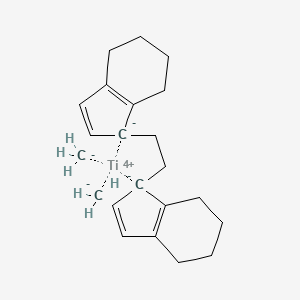

![molecular formula C47H93N2O6P B571635 [(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 94359-13-4](/img/structure/B571635.png)

[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

Vue d'ensemble

Description

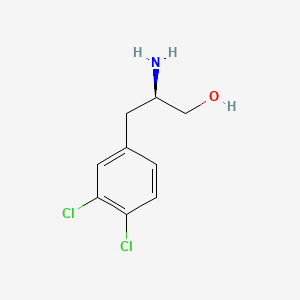

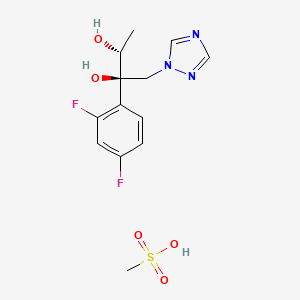

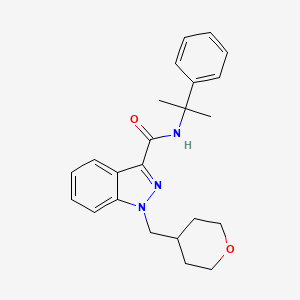

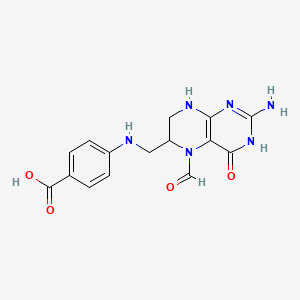

[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with a unique structure that includes a hydroxy group, an amide linkage, and a phosphate group. This compound is of significant interest in various fields due to its potential biological and chemical properties.

Applications De Recherche Scientifique

[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in cellular signaling and metabolism.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

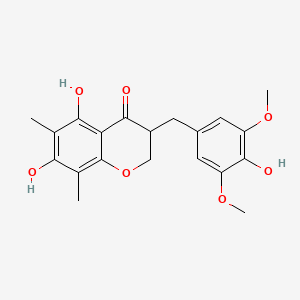

C24:1 Sphingomyelin primarily targets the lipid bilayers of cell membranes . These lipid bilayers are composed of various lipids, including cholesterol, and play a crucial role in maintaining the structural integrity of cells and facilitating cellular signaling .

Mode of Action

C24:1 Sphingomyelin interacts with its targets by integrating into the lipid bilayers of cell membranes . It has a unique interaction with cholesterol, which is a key component of these membranes . This interaction influences the distribution of cholesterol between the inner and outer leaflets of the membrane .

Biochemical Pathways

The presence of C24:1 Sphingomyelin in the lipid bilayer influences the formation of segregated areas or ‘domains’ within the membrane . These domains can impact the diffusivity of proteins and their capacity to cluster and exert their physiological effects . The synthesis and hydrolysis of sphingomyelin are increasingly implicated in the initiation of carcinogenesis and promotion of metastasis .

Pharmacokinetics

Its integration into lipid bilayers suggests it may have a high bioavailability within cellular environments .

Result of Action

The presence of C24:1 Sphingomyelin in the lipid bilayer suppresses the formation of microdomains in the plasma membrane . This suppression can influence the lateral organization of the membrane and potentially generate cholesterol asymmetry .

Action Environment

The action of C24:1 Sphingomyelin is influenced by the lipid composition of the environment. For instance, the presence of other sphingolipids can affect its ability to suppress microdomain formation . Moreover, its interaction with cholesterol suggests that the cholesterol content of the environment may also influence its action .

Orientations Futures

The combination of C24:0 and C24:1 sphingolipids generates interesting events, such as a generalized bilayer dynamism/instability of supported planar bilayers . These results are relevant for events of membrane platform formation, in the context of sphingolipid-based signaling cascades . Future research may focus on these aspects to further understand the role of C24:1 Sphingomyelin in cellular functions.

Analyse Biochimique

Biochemical Properties

C24:1 Sphingomyelin interacts with various biomolecules, including enzymes and proteins. It has been found to have higher membrane rigidifying properties than its C24:0 homologues . The biophysical properties of C24:1 Sphingomyelin have been studied in multicomponent lipid bilayers containing cholesterol .

Cellular Effects

C24:1 Sphingomyelin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to suppress microdomains in the plasma membrane of HeLa cells .

Molecular Mechanism

The mechanism of action of C24:1 Sphingomyelin involves its interactions with other biomolecules at the molecular level. It has been found that C24:1 Sphingomyelin uniquely interacts with cholesterol and regulates the lateral organization in asymmetric membranes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C24:1 Sphingomyelin can change over time. For instance, the combination of C24:0 and C24:1 sphingolipids generates interesting events, such as a generalized bilayer dynamism/instability of supported planar bilayers .

Metabolic Pathways

C24:1 Sphingomyelin is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

C24:1 Sphingomyelin is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

C24:1 Sphingomyelin is primarily located in the outer leaflet of the plasma membrane in mammalian cells . Its subcellular localization can affect its activity or function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of [(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps, including the formation of the hydroxy group, the amide linkage, and the phosphate group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry and high yield of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize the yield and purity of the compound while minimizing the production costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

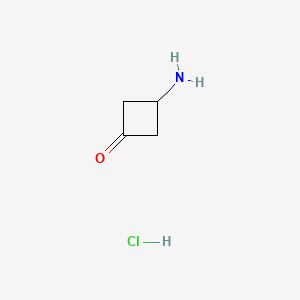

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amide linkage can be reduced to form an amine.

Substitution: The phosphate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amide linkage may produce an amine.

Comparaison Avec Des Composés Similaires

Similar Compounds

Some similar compounds include:

[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate analogs: These compounds have similar structures but with slight modifications in the functional groups or stereochemistry.

Other phospholipids: Compounds with similar phosphate groups and lipid chains.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Propriétés

IUPAC Name |

[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H93N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-27-29-31-33-35-37-39-41-47(51)48-45(44-55-56(52,53)54-43-42-49(3,4)5)46(50)40-38-36-34-32-30-28-19-17-15-13-11-9-7-2/h20-21,38,40,45-46,50H,6-19,22-37,39,41-44H2,1-5H3,(H-,48,51,52,53)/b21-20-,40-38+/t45-,46+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZHECFHXLTOLJ-QYKFWSDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H93N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

813.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | SM(d18:1/24:1(15Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

94359-13-4 | |

| Record name | SM(d18:1/24:1(15Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: Does growth hormone administration influence C24:1 sphingomyelin levels in the aging thymus?

A: Interestingly, growth hormone treatment appears to mitigate some of the age-related lipid alterations observed in the murine thymus. [] While the study did not directly investigate the impact of growth hormone on C24:1 sphingomyelin levels, it did find that growth hormone administration decreased overall triglyceride and free cholesterol levels in the thymus of older mice. [] Further investigation into the specific effects of growth hormone on C24:1 sphingomyelin and its potential role in thymic rejuvenation is warranted.

Q2: How does C24:1 sphingomyelin relate to lipotoxicity in human pancreatic islets?

A: While the provided research [] did not directly investigate the role of C24:1 sphingomyelin in lipotoxicity within human pancreatic islets, it did identify this specific sphingomyelin species as being elevated in islets chronically exposed to palmitate, a saturated fatty acid. [] This finding suggests a potential connection between C24:1 sphingomyelin and the development of islet cell dysfunction, but further research is necessary to understand the specific mechanisms involved.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.